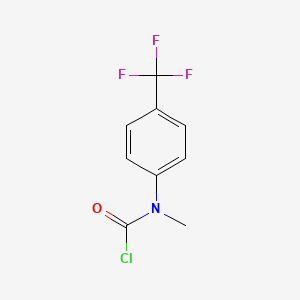
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamic chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+phosgene→Methyl(4-(trifluoromethyl)phenyl)carbamic chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of alternative reagents, such as triphosgene, can also be considered to minimize hazards.
化学反应分析
Types of Reactions: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Bases like pyridine or triethylamine
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
科学研究应用
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
相似化合物的比较
- 4-(Trifluoromethyl)phenylboronic acid
- Methylcarbamic chloride
- Trifluoromethylphenyl isocyanate
Comparison: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is unique due to the presence of both a trifluoromethyl group and a carbamic chloride moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, while Methylcarbamic chloride is a simpler carbamoyl chloride without the trifluoromethyl group, resulting in different reactivity and applications.
属性
分子式 |
C9H7ClF3NO |
|---|---|
分子量 |
237.60 g/mol |
IUPAC 名称 |
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |
InChI 键 |
GTIVZCWEXGXSGT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















